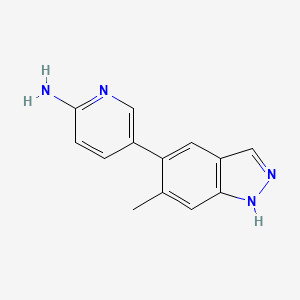
2,5-Difluoro-4-(methyl)thiophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Difluoro-4-(methyl)thiophenol is an organosulfur compound that belongs to the thiophenol family. Thiophenols are characterized by the presence of a sulfur atom bonded to a phenyl group. The addition of fluorine atoms and a methyl group to the thiophenol structure enhances its chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(methyl)thiophenol can be achieved through several methods. One common approach involves the reaction of 2,5-difluorothiophenol with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out at temperatures ranging from 20°C to 70°C . The process involves the reduction of sulfonic acid or sulfonyl chloride derivatives to yield the desired thiophenol compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. The process is optimized to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
2,5-Difluoro-4-(methyl)thiophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thiophenols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenols.
Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.
科学研究应用
2,5-Difluoro-4-(methyl)thiophenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,5-Difluoro-4-(methyl)thiophenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its reactivity and binding affinity to target molecules. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Thiophenol: The parent compound without fluorine and methyl substitutions.
2,5-Difluorothiophenol: Lacks the methyl group.
4-Methylthiophenol: Lacks the fluorine atoms.
Uniqueness
2,5-Difluoro-4-(methyl)thiophenol is unique due to the presence of both fluorine atoms and a methyl group. These substitutions enhance its chemical stability, reactivity, and potential biological activities compared to its analogs .
属性
分子式 |
C7H6F2S |
|---|---|
分子量 |
160.19 g/mol |
IUPAC 名称 |
2,5-difluoro-4-methylbenzenethiol |
InChI |
InChI=1S/C7H6F2S/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |
InChI 键 |
CTRRGCDGFZPZQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1F)S)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




aminedihydrochloride](/img/structure/B13597217.png)





![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)

![aceticacid,tert-butylN-[4-(methylcarbamoyl)piperidin-4-yl]carbamate](/img/structure/B13597257.png)



